![molecular formula C15H18N2OS B5675694 6-methyl-2-(thiomorpholin-4-ylmethyl)quinolin-4-ol](/img/structure/B5675694.png)
6-methyl-2-(thiomorpholin-4-ylmethyl)quinolin-4-ol
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Overview
Description
Quinoline compounds have diverse applications in medicinal chemistry due to their broad range of biological activities. They are key scaffolds in the synthesis of compounds with potential therapeutic applications, including antitumor, antimicrobial, and antimalarial activities.
Synthesis Analysis
Synthesis of quinoline derivatives often involves condensation reactions, cyclization, and functional group transformations. For example, Bonacorso et al. (2018) reported the synthesis of quinoline derivatives via Buchwald–Hartwig amination, starting from bromoquinoline precursors and heteroarylamines (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. Sun et al. (2021) employed X-ray diffraction and DFT studies to analyze the crystal structure and vibrational properties of a quinoline compound (Sun et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclization reactions, and interactions with metal ions. These reactions are essential for the functionalization of the quinoline core and the development of compounds with desired properties.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for different applications, including drug formulation.
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the electronic structure of the quinoline core and the nature of its substituents. These properties play a significant role in the compound's biological activity and pharmacokinetics.
References:
properties
IUPAC Name |
6-methyl-2-(thiomorpholin-4-ylmethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-2-3-14-13(8-11)15(18)9-12(16-14)10-17-4-6-19-7-5-17/h2-3,8-9H,4-7,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGSAYNFLKKCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CN3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(thiomorpholin-4-ylmethyl)quinolin-4-OL |
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